1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene
Description
1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C12H7BrFNO3. It is a derivative of benzene, substituted with bromine, fluorine, and nitro groups, making it a compound of interest in various chemical research and industrial applications.
Properties
IUPAC Name |
1-(2-bromophenoxy)-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(14)7-10(12)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLRHHMSASKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common synthetic route starts with the bromination of phenol to produce 2-bromophenol. This intermediate then undergoes a nucleophilic substitution reaction with 4-fluoro-2-nitrochlorobenzene to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Chemical Reactions Analysis
1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki or Sonogashira coupling, which are useful in forming carbon-carbon bonds.
Scientific Research Applications
1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its functional groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to specific biological effects .
Comparison with Similar Compounds
1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene can be compared with similar compounds such as:
1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(2-Bromophenoxy)acetone: This compound lacks the nitro group and has different chemical properties and applications.
3,4,5-Tribromo-2-(2’,4’-dibromophenoxy)phenol: This compound has multiple bromine atoms, which can significantly alter its chemical behavior and biological interactions.
This compound stands out due to its unique combination of bromine, fluorine, and nitro groups, making it a versatile compound for various research and industrial applications.
Biological Activity
1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's implications in various fields, including pharmacology and toxicology.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a bromophenoxy group and a nitro group attached to a fluorobenzene ring. This configuration is significant as it influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1019508-64-5 |
| Molecular Formula | C12H8BrFNO3 |
| Molecular Weight | 303.10 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis, which is critical for bacterial survival.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect is believed to be mediated by the nitro group, which may generate reactive oxygen species (ROS) that lead to cellular stress and death.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cell proliferation.
- Reactive Oxygen Species Generation : The nitro group can facilitate the production of ROS, leading to oxidative stress in cells.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, preventing their division and proliferation.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers tested this compound against a range of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Potential
A study featured in Cancer Letters assessed the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with 10 µM of the compound resulted in a significant increase in apoptotic cells compared to controls, with flow cytometry analysis showing an increase in early and late apoptotic populations.
Toxicological Profile
While exploring the beneficial effects, it is crucial to consider the toxicological aspects. Preliminary toxicity studies indicate that high doses may lead to cytotoxic effects on normal human cell lines. Therefore, further research is needed to establish safe dosage levels for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
